Product packaging for 3,4-Dibromoquinoline(Cat. No.:CAS No. 41320-96-1)

3,4-Dibromoquinoline

Cat. No.: B189540
CAS No.: 41320-96-1
M. Wt: 286.95 g/mol
InChI Key: LLLPNGRKHYDSQJ-UHFFFAOYSA-N
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Description

3,4-Dibromoquinoline (CAS 41320-96-1) is a halogenated heteroaromatic compound of significant interest in medicinal and organic chemistry. It serves as a high-value synthetic intermediate for constructing complex molecules, primarily through regioselective cross-coupling reactions such as the Suzuki reaction . Studies have demonstrated excellent regioselectivity for coupling at the C4 position, enabling efficient one-pot double couplings to create highly substituted quinoline scaffolds . These scaffolds are core structures in numerous pharmacologically active agents. Research has identified a novel dibromoquinoline compound with broad-spectrum antifungal activity against pertinent species of Candida , Cryptococcus , and Aspergillus , including strains resistant to fluconazole . The compound exerts its effect through a unique, previously unexploited mechanism related to metal ion homeostasis . Beyond antimicrobial applications, quinoline derivatives are extensively investigated for their anticancer potential, and this compound itself is described as a key intermediate in the development of antimalarial and anticancer drugs . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5Br2N B189540 3,4-Dibromoquinoline CAS No. 41320-96-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dibromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLPNGRKHYDSQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355789
Record name 3,4-Dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41320-96-1
Record name 3,4-Dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,4 Dibromoquinoline and Its Derivatives

Direct Halogenation Strategies for Quinoline (B57606) and its Precursors

Direct halogenation presents a primary route for the synthesis of bromoquinolines. rsc.org These methods often involve the treatment of quinoline or its derivatives with brominating agents under specific conditions to introduce bromine atoms onto the quinoline core.

Bromination of 4-Hydroxyquinoline (B1666331) using N-Bromosuccinimide (NBS)

A key two-step synthesis of 3,4-dibromoquinoline commences with 4-hydroxyquinoline. sci-hub.se The initial step involves the bromination of 4-hydroxyquinoline using N-Bromosuccinimide (NBS). sci-hub.se This reaction is typically carried out in a solvent such as dimethylformamide (DMF). The use of NBS as a brominating agent is advantageous as it provides a constant, low concentration of bromine, which can help in controlling the regioselectivity of the reaction. masterorganicchemistry.com The reactivity of quinolin-4(1H)-ones in bromination reactions is influenced by the nature of the substituent at the C(3) position. nuph.edu.ua In the case of 4-hydroxyquinoline, the hydroxyl group activates the ring, facilitating electrophilic substitution.

A study on the bromination of 4-hydroxyquinoline highlights treating it with NBS in DMF at 80°C for 12 hours. Another protocol involves the bromination of 4-hydroxyquinoline with NBS in a mixture of dimethyl sulfoxide (B87167) (DMSO) and water. sci-hub.se

Mechanistic Insights into NBS-Mediated Bromination and Dehydrogenation in Quinoline Synthesis

N-Bromosuccinimide (NBS) plays a dual role in the synthesis of bromoquinolines, acting as both an electrophile and an oxidant. rsc.orgrsc.org In the bromination of activated quinoline precursors like tetrahydroquinolines, NBS facilitates electrophilic bromination on the electron-rich aromatic ring. rsc.org This is followed by a dehydrogenation process, which can proceed via a radical pathway to aromatize the ring system and yield the corresponding bromoquinoline. rsc.orgrsc.org

The mechanism for the NBS-mediated bromination and dehydrogenation of tetrahydroquinolines is proposed to involve initial electrophilic bromination of the aryl ring. rsc.org Subsequently, the amino group can be attacked by NBS to form a quaternary ammonium (B1175870) salt intermediate. rsc.org Dehydrogenation then occurs, potentially through a radical mechanism, to form the stable aromatic quinoline ring. rsc.orgacs.orgacs.org

Regioselective Bromination Approaches for Dibromoquinolines

Achieving regioselectivity in the synthesis of dibromoquinolines is a significant challenge due to the multiple available positions on the quinoline ring for halogenation. nih.gov The development of regioselective methods is crucial for synthesizing specific isomers like this compound.

One approach to control regioselectivity involves the use of specific brominating agents and reaction conditions. For instance, the bromination of 3-substituted 2-methylquinolin-4(1H)-ones with molecular bromine or NBS shows that the direction of halogenation is dependent on the substituent at the C(3) position. nuph.edu.ua

Another strategy involves the use of organometallic intermediates. Directed ortho-lithiation has been employed for the regioselective bromination of quinoline-3-carboxaldehyde precursors. vulcanchem.com This method allows for the specific introduction of bromine at desired positions. Furthermore, Br/Mg exchange reactions on polybrominated quinolines using Grignard reagents like i-PrMgCl·LiCl can provide regioselective functionalization, although this was not selective for this compound itself. acs.org

Synthesis of Related Polyhalogenated Quinolines as Precursors

The synthesis of polyhalogenated quinolines, containing both bromine and chlorine atoms, often serves as a pathway to access more complex derivatives. These compounds can be synthesized through sequential halogenation steps.

Sequential Chlorination-Bromination Methods

A common strategy for synthesizing polyhalogenated quinolines involves a stepwise introduction of different halogens. For example, the synthesis of 3-bromo-2,6,8-trichloroquinoline (B12992500) typically starts with the chlorination of a quinoline precursor using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). vulcanchem.com This is followed by bromination with elemental bromine or N-bromosuccinimide (NBS). vulcanchem.com The reaction conditions, such as temperature and solvent, are critical for controlling the yield and purity of the final product. vulcanchem.com

Similarly, the synthesis of 3,4-dibromo-5,7-dichloroquinoline (B595914) can be achieved through a three-step protocol involving initial bromination to introduce bromine at positions 3 and 4, followed by chlorination at positions 5 and 7 using phosphorus oxychloride. This sequential approach allows for the controlled construction of the desired polyhalogenated quinoline structure. A convergent synthesis of polyhalogenated quinoline C-nucleosides has also been reported, which involves coupling a functionalized benzene (B151609) with a ribofuranose derivative, followed by halogenation. nih.govacs.org

Halogenation of Pre-substituted Quinoline Intermediates

A primary route to this compound involves the direct bromination of quinoline intermediates that already possess substituents, which can direct the halogenation to the desired 3- and 4-positions.

One common precursor is 4-hydroxy-2(1H)-quinolone. The bromination of this compound using reagents like bromine in formic acid, acetic acid, or with phosphorus oxytribromide can yield this compound. arabjchem.orgresearchgate.net However, the reaction in formic acid has also been reported to yield only 3-bromo-4-hydroxy-2(1H)-quinolone. arabjchem.orgresearchgate.net

Another key intermediate is 3-bromo-4-hydroxyquinoline. nih.gov Treatment of this compound with phosphorus tribromide (PBr₃) in dimethylformamide (DMF) provides a direct route to this compound. nih.gov A study detailed a procedure where 3-bromo-4-hydroxyquinoline was reacted with PBr₃ in DMF for 24 hours, followed by pouring the mixture onto ice and filtration to afford this compound in 60% yield. nih.gov

The synthesis of derivatives can also be achieved through sequential halogenation. For instance, the synthesis of 3,4-dibromo-5,7-dichloroquinoline can be approached by first chlorinating the quinoline core and then introducing bromine at the 3 and 4-positions.

The table below summarizes a synthetic route for this compound starting from a pre-substituted quinoline intermediate.

Starting MaterialReagentSolventReaction TimeYield (%)Product
3-Bromo-4-hydroxyquinolinePBr₃DMF24 hours60This compound

Table 1: Synthesis of this compound from 3-Bromo-4-hydroxyquinoline. nih.gov

Industrial Scale Production Considerations and Efficiency

The industrial-scale production of this compound and its derivatives generally follows similar synthetic pathways as laboratory-scale methods but with a strong emphasis on process optimization to maximize yield, purity, and cost-effectiveness. Key considerations for industrial production include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

For halogenated quinolines, challenges in synthesis often revolve around achieving high regioselectivity, as competing halogenation at different positions on the quinoline ring can occur. vulcanchem.com For example, in the synthesis of related bromoquinoline derivatives, controlling the reaction temperature is crucial to direct bromination to the desired positions and avoid the formation of isomeric byproducts. vulcanchem.com

Purification of the final product is another critical aspect of industrial production. While laboratory-scale synthesis might employ techniques like column chromatography, industrial processes often rely on more scalable methods such as recrystallization to achieve high purity. The choice of solvents and reagents is also influenced by factors like cost, safety, and environmental impact.

While specific industrial production data for this compound is not extensively published in the public domain, the general principles of scaling up the synthesis of halogenated quinolines apply. These include stringent control over reaction parameters, efficient purification methods, and the use of technologies that allow for continuous and automated production.

Reactivity and Derivatization of 3,4 Dibromoquinoline

Nucleophilic Substitution Reactions of 3,4-Dibromoquinoline

The presence of two bromine atoms on the quinoline (B57606) core, particularly at positions 3 and 4, significantly influences its reactivity towards nucleophiles. The electron-withdrawing nature of the halogens enhances the electrophilicity of the carbon atoms to which they are attached, facilitating substitution reactions.

Amination Reactions with Potassium Amide in Liquid Ammonia (B1221849)

The reaction of this compound with potassium amide in liquid ammonia is a complex process that can lead to several different products. Investigations into the amination of dibromoquinolines have revealed that the reaction pathways are highly dependent on the positions of the bromine atoms and the reaction conditions. researchgate.netresearchgate.net These reactions can involve direct substitution, as well as more complex transformations. researchgate.netresearchgate.net

Bromine Migration, Dimerization, and Cine-Substitutions

In the presence of strong bases like potassium amide, this compound can undergo a variety of transformations beyond simple amination. researchgate.net These include:

Bromine Migration: The movement of a bromine atom from one position to another on the quinoline ring.

Dimerization: The coupling of two quinoline molecules to form a larger dimeric structure.

Cine-Substitution: A nucleophilic substitution reaction where the incoming group attaches to a position adjacent to the one from which the leaving group departs. researchgate.netresearchgate.net

These reactions often proceed through reactive intermediates, and their occurrence highlights the intricate reactivity of the this compound system under strongly basic conditions. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and this compound is a valuable substrate for these transformations. researchgate.net These reactions provide a powerful means to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst, is a widely used method for the arylation of heterocyclic compounds. nih.govsci-hub.se For this compound, this reaction allows for the introduction of aryl or vinyl groups at the 3- and/or 4-positions.

Achieving high levels of regioselectivity in the Suzuki coupling of dibromoquinolines can be challenging compared to other dibromoheteroaromatics. nih.govresearchgate.net However, useful levels of selectivity have been achieved for this compound. nih.govsci-hub.se Studies have shown that the initial coupling generally occurs with excellent regioselectivity at the C4 position, regardless of the specific catalyst, base, or solvent used. nih.gov The primary challenge often lies in preventing the second coupling reaction from occurring. nih.gov

For instance, optimization of reaction conditions, such as using tetrakis(triphenylphosphine)palladium(0) as the catalyst with potassium hydroxide (B78521) in a dioxane/water mixture, has been shown to favor monocoupling at C4 while minimizing the formation of the dicoupled product. nih.gov

Table 1: Regioselective Suzuki Coupling of this compound

Catalyst Base Solvent Outcome
Tetrakis(triphenylphosphine)palladium(0) Potassium Hydroxide Dioxane/Water (6:1) Excellent regioselectivity for coupling at C4, minimized dicoupling. nih.gov
One-Pot Double Suzuki Couplings

One-pot double Suzuki couplings offer a convergent and efficient approach to synthesizing highly substituted quinolines. nih.govsci-hub.se This methodology has been successfully applied to this compound, allowing for the sequential or simultaneous introduction of two different aryl or vinyl groups. nih.govsci-hub.se While achieving distinct regioselectivity in a one-pot double coupling can be complex, it has been demonstrated to be feasible under carefully controlled conditions. nih.gov

Influence of Catalyst, Base, and Solvent on Selectivity and Yield

The outcomes of cross-coupling reactions involving this compound are highly dependent on the choice of catalyst, base, and solvent. These parameters are crucial for controlling regioselectivity—preferential reaction at either the C3 or C4 position—and for maximizing the yield of the desired product while minimizing side reactions, such as the formation of di-substituted products. nih.gov

In Suzuki-Miyaura coupling reactions of this compound, excellent regioselectivity for substitution at the C4 position is generally observed, regardless of the specific reaction conditions. nih.gov However, the main challenge often lies in preventing the second coupling reaction from occurring. Through careful optimization, a combination of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst, potassium hydroxide (KOH) as the base, and a 6:1 mixture of dioxane and water as the solvent system was identified as effective for achieving monocoupling at C4 while minimizing the formation of the dicoupling product. nih.gov

For Stille coupling reactions, the catalyst system and solvent also play a pivotal role. General conditions often involve a palladium catalyst, such as Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine (B1218219) ligand like P(o-tol)₃, in a solvent like toluene (B28343) at elevated temperatures. rsc.org The choice between different palladium sources and ligands can influence reaction rates and yields. For instance, the Pd(0) complex generated from PdCl₂(PCy₃)₂ is known to accelerate the oxidative-addition step compared to catalysts with arylphosphine ligands due to the increased electron density on the palladium center. mdpi.com

The influence of these components is summarized in the table below, highlighting their role in controlling reaction outcomes.

Reaction ComponentRole in Selectivity and YieldExample ApplicationCitation
Catalyst Determines which C-Br bond is activated and the rate of reaction. Ligands modify the catalyst's electronic and steric properties.Pd(PPh₃)₄ favors C4 monocoupling in Suzuki reactions of this compound. nih.gov nih.gov
Base Activates the boronic acid in Suzuki coupling and influences the overall reaction kinetics.Potassium hydroxide (KOH) is used to control mono- vs. di-coupling in Suzuki reactions. nih.gov nih.gov
Solvent Affects solubility of reagents and catalyst stability, which can influence reaction rate and yield.A 6:1 dioxane/water mixture provides a good medium for Suzuki coupling of this compound. nih.gov nih.gov

Sonogashira Coupling Reactions

The Sonogashira coupling, a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, is a powerful method for forming carbon-carbon bonds. In the context of dihaloquinolines, the relative reactivity of the halogen atoms (I > Br > Cl >> F) is a key determinant of selectivity. researchgate.netresearchgate.net For this compound, Sonogashira coupling can be directed to achieve selective alkynylation. Studies on similar dihaloquinolines, such as 2,4-dibromoquinoline, have shown that the reaction often occurs preferentially at the C2 position. sci-hub.sescielo.br While specific studies on this compound are less common, the principles of differential reactivity suggest that selective coupling at one of the bromine positions is feasible. One-pot double Sonogashira couplings have also been reported for other dihaloquinolines, demonstrating the potential for extensive derivatization. nih.gov

Stille and Heck Coupling Reactions

Stille and Heck reactions are fundamental palladium-catalyzed cross-coupling methods used for creating carbon-carbon bonds. researchgate.net

Stille Coupling: This reaction involves the coupling of an organostannane reagent with an organic halide. It has been reported for various dihaloquinolines, with selectivity often governed by the relative reactivity of the C-X bonds. researchgate.netresearchgate.net General protocols for Stille couplings employ catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand in a solvent such as toluene. rsc.org Additives like CuI can significantly increase the reaction rate. harvard.edu This methodology has been applied to synthesize 3-substituted quinoline-8-carboxamides from 3-iodoquinoline-8-carboxamide, showcasing its utility in building complex quinoline structures. acs.org

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene. Like other palladium-catalyzed reactions, its application to dihaloquinolines allows for successive substitution. researchgate.netresearchgate.net One-pot tandem Mizoroki-Heck/Direct Arylation protocols have been developed for dihaloquinolines, enabling the synthesis of complex, π-extended systems. soton.ac.uk

Buchwald-Hartwig Aminations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction has been successfully applied to dihaloquinolines for the synthesis of amino-substituted derivatives. psu.edu For instance, a selective Buchwald-Hartwig amination of 3-bromoquinoline (B21735) with 2-bromoaniline (B46623) has been demonstrated. conicet.gov.ar Furthermore, one-pot reactions combining a Suzuki coupling with a Buchwald-Hartwig amination have been achieved on 4,6-dihaloquinolines, highlighting the possibility of performing successive, different coupling reactions to build molecular complexity. nih.gov In a study on 3-bromo-4-(2-bromophenyl)quinoline, various ligands were tested for a double Buchwald-Hartwig amination, indicating that reaction conditions can be optimized to favor the desired C-N coupling outcomes. uni-rostock.de

Successive Halogen Replacement in Dihaloquinolines

The differential reactivity of halogen atoms in dihaloquinolines is a cornerstone for their synthetic utility, allowing for the stepwise and selective replacement of each halogen. The reactivity order of Ar-X bonds towards oxidative addition with palladium is I > Br > Cl, which makes the initial substitution step easier for heavier halogens. researchgate.netresearchgate.net This principle enables successive cross-coupling reactions, where the more reactive halogen is replaced first, followed by the functionalization of the less reactive position in a subsequent step. researchgate.net This strategy has been used to prepare diarylquinolines from 4,6-dihaloquinolines without isolating the mono-arylated intermediate, affording near-quantitative yields. researchgate.net This approach is not limited to identical coupling reactions; a sequence involving a Suzuki coupling followed by a Buchwald-Hartwig amination on the same dihaloquinoline substrate has been reported. nih.gov

Magnesiation and Functionalization using Organomagnesium Reagents

The direct functionalization of this compound can also be achieved through magnesiation, which involves a bromine/magnesium exchange to form a Grignard reagent intermediate. This organomagnesium species can then be trapped with various electrophiles to introduce a wide range of functional groups.

Regioselective Bromine/Magnesium Exchange Reactions

Achieving regioselectivity in the bromine/magnesium exchange of this compound is challenging. The use of standard Grignard reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) leads to a non-selective reaction, producing a mixture of regioisomeric Grignard reagents. acs.org

To overcome this lack of selectivity, more sterically demanding or reactivity-tuned organomagnesium reagents have been developed. While the sterically hindered MesMgBr·LiCl was effective for regioselective magnesiation of 2,3,4-tribromoquinoline (B372524) at the C3 position, it was not reactive enough for this compound. acs.org

A successful and highly regioselective magnesiation of this compound at the C3 position was accomplished using the more reactive dimesitylmagnesium·2LiBr (Mes₂Mg·2LiBr) in the presence of TMEDA (N,N,N′,N′-tetramethylethylenediamine). acs.orgbeilstein-journals.org The addition of TMEDA tunes the reactivity of the magnesium reagent, allowing for a smooth and selective exchange. beilstein-journals.orgbeilstein-journals.org The resulting C3-magnesiated intermediate can then be functionalized. For example, trapping with PhSO₂SMe yielded the corresponding thioether, and a Negishi cross-coupling after transmetalation with ZnCl₂ furnished the C3-arylated product. acs.org

The table below summarizes the reagents and outcomes for the Br/Mg exchange of this compound.

ReagentConditionsOutcomeCitation
iPrMgCl·LiClTHFNon-selective, mixture of regioisomers acs.org
MesMgBr·LiClTHF, -10 °C, 3 hNo reaction acs.org
Mes₂Mg·2LiBr / TMEDATHF, -10 °C, 6 hRegioselective magnesiation at C3 acs.orgbeilstein-journals.org
sBu₂Mg·2LiOR / PMDTATolueneFinely tunes regioselectivity on dibromoquinolines nih.govresearchgate.net

This regioselective control allows for the precise synthesis of 3,4-disubstituted quinolines, where different functional groups can be installed at each position sequentially.

Application of Mesitylmagnesium Bromide-Lithium Chloride (MesMgBr·LiCl)

The differentiation between the reactivity of the bromine atoms at the C3 and C4 positions of a quinoline ring presents a significant challenge in selective synthesis. While highly reactive Grignard reagents like i-PrMgCl·LiCl often lead to non-selective reactions with this compound, the use of a less reactive, sterically demanding reagent is key for achieving regioselectivity. beilstein-journals.orgacs.org

Mesitylmagnesium bromide-lithium chloride (MesMgBr·LiCl) has been identified as a reagent with attenuated reactivity suitable for certain selective transformations. beilstein-journals.org This reagent is prepared by reacting mesityl bromide with magnesium turnings in the presence of lithium chloride. beilstein-journals.orgbeilstein-journals.org However, in the case of this compound, even the reduced reactivity of MesMgBr·LiCl is insufficient to facilitate a selective bromine-magnesium exchange reaction. beilstein-journals.orgacs.org This limitation necessitates the use of even more finely-tuned reagents to achieve the desired regioselective magnesiation at either the C3 or C4 position.

Reactivity of Dimesitylmagnesium-2LiBr (Mes2Mg·2LiBr)

To overcome the inertness of this compound towards MesMgBr·LiCl, a more reactive yet selective magnesium reagent was developed: dimesitylmagnesium-2LiBr (Mes2Mg·2LiBr). beilstein-journals.orgacs.orgnih.gov The reactivity of this reagent can be further modulated by the addition of a complexation agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). beilstein-journals.orgnih.gov

The resulting reagent, Mes2Mg·2LiBr·TMEDA, reacts smoothly and with high regioselectivity with this compound to afford the 3-magnesiated 4-bromoquinoline (B50189) derivative. beilstein-journals.orgnih.gov This selective bromine-magnesium exchange at the C3 position is a critical step, transforming the relatively inert C-Br bond into a reactive C-Mg bond, which can then be engaged in a variety of subsequent functionalization reactions. acs.orgnih.gov

Quenching with Electrophiles for Diversification

The generation of the 3-magnesiated 4-bromoquinoline intermediate opens a pathway for the introduction of a wide array of functional groups through quenching with various electrophiles. This method allows for the regioselective synthesis of functionalized quinolines that would be difficult to obtain through other means. acs.orgnih.gov

For instance, trapping the C3-magnesiated intermediate with an electrophilic sulfur source such as PhSO2SMe yields the corresponding thioether derivative. acs.org This reaction demonstrates the utility of the magnesiated intermediate in forming new carbon-heteroatom bonds.

Furthermore, the diarylmagnesium intermediate can undergo transmetalation with zinc chloride (ZnCl2) to form a more stable organozinc species. acs.org This organozinc reagent can then participate in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. Reaction with 4-iodobenzonitrile, for example, furnishes the corresponding 3-aryl-4-bromoquinoline derivative in good yield. acs.org These examples highlight the versatility of the magnesiated this compound system for creating a diverse library of substituted quinolines.

Table 1: Electrophilic Quenching of 3-Magnesiated 4-Bromoquinoline

ElectrophileReagentProductYield (%)
PhSO2SMe-4-Bromo-3-(phenylsulfonylthio)quinoline79
4-IodobenzonitrileZnCl2, Pd-catalyst4-(4-Bromoquinolin-3-yl)benzonitrile71

Formation of Complex Molecular Architectures

The selective functionalization of this compound is a foundational step for the construction of more complex, polycyclic molecular architectures. The strategic introduction of reactive handles allows for subsequent cyclization and coupling reactions, leading to novel heterocyclic systems with potential applications in medicinal chemistry and materials science. researchgate.netmdpi.com

Development of Novel 1,6,8-Triaryl-1H-pyrazolo[4,3-c]quinolines

An important application of derivatized quinolines is in the synthesis of fused heterocyclic systems like pyrazolo[4,3-c]quinolines. These scaffolds are of significant interest due to their diverse biological activities. scilit.com A synthetic route has been developed to produce novel 1,6,8-triaryl-1H-pyrazolo[4,3-c]quinolines starting from 6,8-dibromo-4-chloroquinoline-3-carbaldehyde. researchgate.netscilit.com

This multi-step synthesis involves the initial formation of N'-[(6,8-dibromo-4-chloroquinolin-3-yl)methylene]-2-arylhydrazides. These intermediates then undergo further transformations, including Suzuki-Miyaura cross-coupling reactions, to introduce aryl groups at the C6 and C8 positions, ultimately leading to the desired 1,6,8-triaryl-1H-pyrazolo[4,3-c]quinoline core structure. researchgate.netscilit.com This methodology showcases how the initial halogenation pattern of the quinoline ring dictates the final substitution pattern of the complex fused system.

Biological and Pharmaceutical Relevance of 3,4 Dibromoquinoline Derivatives

Antimicrobial Activities

A novel dibromoquinoline compound, identified in studies as compound 4b, has shown potent, broad-spectrum antifungal activity. nih.govacs.orgnih.gov This activity extends to clinically relevant species of Candida, Cryptococcus, and Aspergillus, which are responsible for the majority of invasive fungal infections. nih.govacs.orgnih.gov

Antifungal Properties against Candida, Cryptococcus, and Aspergillus species

Compound 4b demonstrates significant inhibitory action against a wide range of fungal pathogens. It is effective against various Candida species, including C. albicans, C. glabrata, C. tropicalis, C. parapsilosis, and C. krusei, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL. nih.gov Notably, it retains its potency against fluconazole-resistant strains of C. albicans. nih.gov

The compound also shows strong activity against Cryptococcus species, inhibiting the growth of C. gattii and C. neoformans at a concentration of 0.5 μg/mL, which is four-to-sixteen times lower than the MIC for fluconazole (B54011) against the same strains. nih.gov Furthermore, it is effective against Aspergillus species such as A. brasiliensis, A. niger, and A. fumigatus at a concentration of 0.5 μg/mL, strains that are typically resistant to fluconazole. nih.gov

Table 1: Antifungal Activity of Dibromoquinoline Compound 4b

Fungal Species MIC (μg/mL)
Candida albicans 0.5 - 1
Candida glabrata 0.5 - 1
Candida tropicalis 0.5 - 1
Cryptococcus gattii 0.5
Cryptococcus neoformans 0.5
Aspergillus brasiliensis 0.5
Aspergillus niger 0.5
Aspergillus fumigatus 0.5

Mechanism of Action: Targeting Metal Ion Homeostasis

The antifungal mechanism of this dibromoquinoline derivative is unique and appears to target metal ion homeostasis. nih.govacs.orgnih.gov Studies using yeast deletion strains revealed that strains with deletions in genes related to metal ion homeostasis (cox17Δ, ssa1Δ, and aft2Δ) were highly sensitive to the compound. nih.govacs.orgnih.gov

Further experiments showed that supplementing the growth media with copper or iron ions reversed the antifungal effect of the compound. nih.govacs.org For instance, the addition of 50 μM of copper sulfate (B86663) (CuSO₄) or 100 μM of iron(II) sulfate (FeSO₄) significantly increased the MIC of the compound against Saccharomyces cerevisiae and C. albicans. nih.gov This suggests that the compound exerts its antifungal effect by disrupting the normal balance of these essential metal ions within the fungal cells. nih.gov

Interference with Virulence Factors (e.g., Hyphae and Biofilm Formation)

In addition to its direct antifungal activity, compound 4b also interferes with key virulence factors in C. albicans, namely hyphae and biofilm formation. nih.govacs.orgnih.gov At sub-inhibitory concentrations, the compound was found to significantly inhibit the yeast-to-hyphae transition, a critical step in the pathogenesis of C. albicans infections. nih.gov

The compound also demonstrated a significant reduction in biofilm formation by more than 70% at concentrations below its MIC. nih.gov Furthermore, it was effective against mature biofilms, reducing the metabolic activity of C. albicans within these structures in a concentration-dependent manner. nih.gov The interference with these virulence factors may be linked to its impact on genes such as ECM33 and RIM101, which are important for hyphal transition and biofilm integrity. researchgate.net

In vivo Validation in Caenorhabditis elegans Models

The potent in vitro antifungal activity of the dibromoquinoline derivative was further validated in an in vivo model using the nematode Caenorhabditis elegans. nih.govacs.orgnih.gov The compound was shown to enhance the survival of C. elegans infected with a fluconazole-resistant strain of C. albicans. nih.govacs.orgnih.gov This early-stage in vivo validation underscores the potential of this compound as a promising lead for the development of new antifungal agents. nih.gov

Anticancer Potential and Cytotoxicity

Recent research has also highlighted the potential of brominated quinoline (B57606) derivatives as anticancer agents. nih.govscilit.comnih.gov These studies have synthesized and evaluated various derivatives for their ability to inhibit the growth of human tumor cell lines. nih.govscilit.comnih.gov

Evaluation against Human Tumor Cell Lines (HeLa, HT29, C6)

Several novel brominated quinoline derivatives have been assessed for their antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), HT29 (colon adenocarcinoma), and C6 (glioma). nih.govscilit.comnih.gov One study synthesized a series of brominated methoxyquinolines and a nitrated bromoquinoline and tested their effects. nih.govnih.gov

The results indicated that these compounds exhibited significant inhibitory activity against all tested cell lines. nih.gov For example, a compound identified as 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) showed the highest activity, with IC₅₀ values ranging from 5.45 to 9.6 μg/mL. nih.govnih.gov Another compound, 17 (a nitrated dibromoquinoline), also showed significant inhibitory effects and was noted for its ability to inhibit the migration of HT29 cells. nih.govscilit.com In contrast, the precursor compounds without the specific bromination and other substitutions showed no measurable antiproliferative effects. nih.gov

Table 2: Cytotoxic Activity of Brominated Quinoline Derivatives

Compound Cell Line IC₅₀ (μg/mL)
11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) C6, HeLa, HT29 5.45 - 9.6
17 (nitrated dibromoquinoline) C6, HeLa, HT29 Significant inhibition

Inhibition of DNA Topoisomerase I Enzyme

DNA topoisomerase I (Topo I) is a vital nuclear enzyme that plays a critical role in DNA replication, repair, and transcription by relaxing supercoiled DNA. nih.gov This function makes it a prime target for anticancer drugs. nih.govacs.org Certain brominated quinoline derivatives have demonstrated the ability to inhibit this enzyme. For instance, studies have shown that novel brominated methoxyquinolines and nitrated bromoquinolines can inhibit human topoisomerase I. nih.gov A relaxation assay using supercoiled DNA confirmed that these compounds, much like the known inhibitor Camptothecin, prevent the enzyme from relaxing the DNA, a key mechanism for their anticancer potential. nih.gov Specifically, compounds identified as 3,5,6,7-tetrabromo-8-methoxyquinoline and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline were found to be effective inhibitors of human topoisomerase I. nih.gov

Induction of DNA Fragmentation and Apoptotic Effects

Beyond enzyme inhibition, some dibromoquinoline derivatives have been shown to induce apoptosis, or programmed cell death, a crucial process for eliminating cancerous cells. The apoptotic potential of these compounds is often evaluated through DNA laddering assays, where the fragmentation of DNA, a hallmark of apoptosis, is visualized. nih.gov Research has demonstrated that compounds such as 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline and 6,8-dibromoquinoline-5-nitro derivative can induce DNA fragmentation, confirming their apoptotic effects. nih.gov In contrast, not all brominated quinolines exhibit this property; for example, 3,5,6,7-tetrabromo-8-methoxyquinoline did not show DNA laddering. nih.gov These findings underscore the specific structural requirements for inducing apoptosis. Furthermore, studies on 6,8-disubstituted quinolines have also highlighted their potential to cause DNA fragmentation. dergipark.org.tr

Role as Pharmaceutical Intermediates

The chemical reactivity of the bromine atoms on the quinoline ring makes 3,4-dibromoquinoline a valuable precursor in organic synthesis. nih.gov This reactivity allows for the introduction of various functional groups, leading to the creation of more complex and pharmacologically active molecules.

Building Blocks for Complex Drug Molecules

This compound serves as a fundamental building block in the synthesis of intricate molecular architectures. cymitquimica.com The bromine atoms can be selectively replaced through reactions like Suzuki couplings, enabling the formation of new carbon-carbon bonds. nih.gov However, achieving high regioselectivity in these reactions can be challenging, often requiring careful optimization of catalysts, bases, and solvents. nih.gov Despite these challenges, the versatility of dibromoquinolines as scaffolds has been widely recognized in medicinal chemistry for creating a diverse range of pharmacologically active compounds. nih.govresearchgate.net

Precursors in the Synthesis of Antimalarial and Anticancer Agents

The quinoline core is a "privileged structure" in medicinal chemistry, found in numerous antimalarial and anticancer drugs. researchgate.netsci-hub.seresearchgate.net Bromoquinolines, including this compound, are key intermediates in the synthesis of these agents. nih.govuni-halle.de For example, the synthesis of potent antimalarial drugs has involved the use of 4-aminoquinoline (B48711) analogs. nih.gov Similarly, the development of novel anticancer agents has utilized dibromoquinoline derivatives to create compounds with antiproliferative effects against various cancer cell lines. nih.govneuroquantology.com The ability to functionalize the quinoline ring through its bromo-substituents is crucial for developing new therapeutic candidates. worktribe.comresearchgate.net

Drug Discovery and Development Applications

The unique chemical properties of dibromoquinolines make them attractive starting points for drug discovery and development. ontosight.ainih.govnih.govacs.org Their potential to interact with various biological targets provides a foundation for designing new therapeutic agents. ontosight.ai The exploration of dibromoquinoline derivatives has led to the identification of compounds with potent antifungal activity, highlighting their potential beyond cancer and malaria treatment. nih.govnih.govacs.org The versatility of the dibromoquinoline scaffold continues to be leveraged in the search for novel drugs with unique mechanisms of action. nih.govnih.govacs.org

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. nih.gov For quinoline derivatives, SAR studies have provided valuable insights into the features required for therapeutic efficacy. ontosight.aiacs.org By systematically modifying the quinoline structure, researchers can identify which functional groups and substitution patterns lead to enhanced activity and selectivity for a particular biological target. nih.govacs.org

For instance, SAR studies on various substituted quinolines have revealed that the position and nature of the substituents on the quinoline ring are critical for their anticancer and antimicrobial activities. researchgate.netresearchgate.net In the context of this compound, SAR studies would focus on how modifications at the 3- and 4-positions, as well as other positions on the quinoline ring, affect their interaction with targets like DNA topoisomerase I or their ability to induce apoptosis. nih.govdergipark.org.tr These studies are crucial for optimizing lead compounds and designing more potent and selective drug candidates. ontosight.aidntb.gov.ua

Influence of Halogen Substitution Pattern on Biological Activity

The type, position, and pattern of halogen substituents on the quinoline ring profoundly influence the biological and pharmacological properties of its derivatives. Halogen atoms, being electron-withdrawing, can significantly alter the electronic environment of the quinoline system, thereby modulating its interaction with biological targets. rsc.orgorientjchem.org

Research has highlighted that halogen-substituted quinolines are of particular interest due to the crucial role the halogen atom plays in their biological activities. sci-hub.se For instance, in the realm of anticancer research, the presence of a halogen group can enhance a compound's lipophilicity and cellular uptake, potentially improving its anticancer activity. orientjchem.org Specifically, studies have indicated that substitutions at positions 2 and 3 of the quinoline ring can result in higher activity against certain cancer cell lines compared to substitutions at other positions. orientjchem.org

While specific studies on this compound's intrinsic biological activity are limited, its importance lies in its role as a precursor. The dibrominated structure at the 3 and 4 positions provides two reactive sites for further chemical modification. sci-hub.senih.gov For example, 6-bromo-5-nitroquinoline (B1267105) has demonstrated significant antiproliferative activity and the potential to induce cancer cell death through apoptosis. nih.gov This underscores the principle that the specific placement of bromine and other functional groups is critical. In another instance, the bromination of a quinolinone derivative at the 3, 6, and 8 positions was a key step in synthesizing new hybrid compounds evaluated for their cytotoxicity against breast cancer cells. ajol.info

The influence of halogen position is also evident in antimalarial quinolines. Chloroquine, a well-known antimalarial drug, features a chlorine atom at the 7-position. sci-hub.se Structure-activity relationship (SAR) studies have shown that modifying the halogen substitution can enhance activity; for example, replacing a methoxy (B1213986) group with a halogen like chlorine can boost antimalarial efficacy. rsc.org

Table 1: Influence of Halogen Substitution on Biological Activity This table provides examples of how halogen substitutions on the quinoline ring influence biological relevance.

Compound/Derivative ClassHalogen Substitution(s)Position(s)Observed Biological RelevanceCitation
6-Bromo-5-nitroquinolineBromine, Nitro6, 5Antiproliferative and apoptotic activity in cancer cells nih.gov
Halogenated QuinolinonesBromine3, 6, 8Cytotoxicity against MCF-7 breast cancer cells ajol.info
ChloroquineChlorine7Antimalarial activity sci-hub.se
4-Amino-7-chloroquinolineChlorine4, 7Scaffold for anti-QS/biofilm agents mdpi.com

Impact of Functional Group Exchange at Quinoline Positions

The functionalization of the quinoline nucleus by introducing various groups is a cornerstone of medicinal chemistry for tuning biological activity. orientjchem.org The this compound scaffold is particularly useful for this purpose, as the two bromine atoms can be selectively replaced to build more complex molecules. nih.govacs.org

Studies on dibromoquinolines have demonstrated that regioselective functionalization is achievable. For example, Suzuki couplings on this compound can be controlled to achieve either mono- or di-coupling, allowing for the introduction of different aryl or other groups at these positions. sci-hub.senih.gov This selective functionalization is critical for exploring the structure-activity relationships of the resulting compounds. A magnesiation approach using reagents like dimesitylmagnesium·2LiBr has been shown to achieve smooth, regioselective functionalization at the C3 position of this compound. acs.org

The exchange of a functional group at the C3 position has been shown to significantly impact biological properties. In a study on ofloxacin (B1677185) derivatives, the conversion of the carboxylic acid group at the C3 position to various amides led to compounds with altered, and in some cases improved, antimicrobial profiles. researchgate.net The introduction of a phenyl group via an amide linkage at this position even induced antifungal properties in the parent drug. researchgate.net

Furthermore, the synthesis of various substituted quinolines often involves the strategic manipulation of halogenated intermediates. For instance, 6,8-dibromoquinoline (B11842131) can be treated with n-butyllithium and then an electrophile to create 6,8-disubstituted derivatives that have shown anticancer activities. ijresm.com Similarly, polybrominated quinolines serve as starting points for multiple regioselective functionalizations, leading to highly substituted, and potentially bioactive, quinoline structures. acs.org The development of pyrazolo[4,3-c]quinolines as potential anti-inflammatory agents also relies on the strategic placement of substituents on the quinoline core. jneonatalsurg.com

Table 2: Impact of Functional Group Exchange on Quinoline Derivatives This table illustrates how exchanging functional groups at specific quinoline positions, often starting from halogenated precursors, leads to different classes of compounds.

Starting MaterialPosition(s) of ExchangeIntroduced Functional Group(s)Resulting Compound Class/RelevanceCitation
This compound3Magnesiated intermediatePrecursor for further functionalization at C3 acs.org
Ofloxacin (has a carboxylic acid at C3)3Amide groupsOfloxacin derivatives with modulated antimicrobial activity researchgate.net
6,8-Dibromoquinoline6, 8Various electrophiles6,8-disubstituted quinolines with anticancer activity ijresm.com
Polybrominated QuinolinesMultipleAryl, Cyano, etc.Highly functionalized quinolines for biological screening acs.orgresearchgate.net

Advanced Characterization and Computational Studies

Spectroscopic Characterization of 3,4-Dibromoquinoline and Derivatives (NMR, IR, Mass Spectrometry)

The structural confirmation of this compound and its derivatives relies heavily on a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are instrumental in determining the precise arrangement of atoms within the quinoline (B57606) scaffold. For instance, in derivatives of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, the chemical shifts and coupling constants in ¹H NMR spectra provide clear evidence for the substitution patterns. researchgate.net Similarly, the structures of novel polycarbo-substituted alkyl (thieno[3,2-c]quinoline)-2-carboxylates were confirmed using a combination of NMR techniques. mdpi.com In some cases, due to poor solubility in common deuterated solvents, characterization has primarily depended on ¹H-NMR data, supplemented by ¹³C-NMR where possible. mdpi.com

IR Spectroscopy: Infrared spectroscopy provides valuable information about the functional groups present in the molecule. Characteristic absorption bands confirm the presence of specific bonds, such as C=O, C-N, and C-Br stretches. amazonaws.com For example, the IR spectrum of a 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol synthesized from a chalcone (B49325) epoxide precursor showed a characteristic C=O vibration at 1685 cm⁻¹. researchgate.net In the characterization of ethyl 6,8-bis(4-chlorophenylethen-1-yl)thieno[3,2-c]quinoline-2-carboxylate, distinct peaks corresponding to various functional groups were identified, including C=C, C-O, and C-Br stretches. mdpi.comamazonaws.com

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of this compound derivatives, providing unequivocal confirmation of their structures. mdpi.com For instance, the calculated m/z values for various synthesized thieno[3,2-c]quinoline derivatives showed a close match with their assigned molecular structures. mdpi.com

A summary of characteristic spectroscopic data for a representative dibromoquinoline derivative is presented below:

Spectroscopic TechniqueCharacteristic Data for Methyl 6,8-diphenylthieno[3,2-c]quinoline-2-carboxylate
IR (ν_max, cm⁻¹) 1716 (C=O), 1479, 1289, 1158, 1067, 920, 750, 688 mdpi.com
¹H NMR (δ, ppm) 9.32 (s, 1H), 8.48 (d, 1H), 8.45 (s, 1H), 8.08 (d, 1H), 7.98 (d, 2H), 7.75 (d, 2H), 7.45-7.58 (m, 6H), 3.94 (s, 3H) mdpi.com
¹³C NMR (δ, ppm) 162.3, 147.7, 147.6, 142.2, 141.2, 139.7, 139.5, 139.2, 134.0, 133.6, 131.3, 131.2, 130.1, 129.6, 128.7, 128.2, 128.0, 127.8, 124.2, 121.0, 53.6 mdpi.com
HRMS (m/z) Found: 396.1045 (MH⁺), Calculated for C₂₅H₁₈NO₂S⁺: 396.1058 mdpi.com

Computational Chemistry for Reactivity and Stability Prediction

Computational methods offer a powerful lens to predict the reactivity and stability of this compound and its analogues, guiding synthetic efforts and providing insights into their behavior at a molecular level.

Furthermore, DFT calculations provide valuable information about the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). austinpublishinggroup.comtechscience.com The energy and distribution of these orbitals are key to predicting a molecule's reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity). techscience.com The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. tsijournals.com For instance, DFT calculations at the B3LYP/6-31G* level for 3,4-dibromo-5,7-dichloroquinoline (B595914) predicted a HOMO energy of -6.8 eV, which helps in understanding its sites for nucleophilic and electrophilic attack.

Computed reactivity descriptors from DFT calculations can include:

Ionization Potential

Electron Affinity

Chemical Potential (μ)

Hardness (η)

Softness (S)

Electronegativity (χ)

Electrophilicity Index (ω) nih.gov

These parameters provide a quantitative basis for comparing the reactivity of different quinoline derivatives.

Molecular Dynamics (MD) simulations are employed to model the dynamic interactions between a molecule, such as a this compound derivative, and a biological target, like an enzyme or receptor. uni-halle.denih.gov These simulations provide insights into the binding modes, interaction energies, and conformational changes that occur upon binding. researchgate.net For example, MD simulations can be used to study the interaction of quinoline derivatives with the active site of an enzyme, revealing key amino acid residues involved in binding. uni-halle.de

The process typically involves:

Generating parameters for the ligand using force fields like AMBER. uni-halle.de

Preparing the protein-ligand complex. uni-halle.de

Running the simulation to observe the trajectory of the atoms over time.

Such simulations are invaluable in structure-based drug design, helping to rationalize the biological activity of existing compounds and to design new molecules with improved affinity and selectivity for their intended targets. uni-halle.denih.gov

Density Functional Theory (DFT) Calculations for Geometry Optimization and Frontier Molecular Orbitals (HOMO/LUMO)

Photophysical Properties

The photophysical properties of quinoline derivatives, including their absorption and emission of light, are of significant interest for applications in materials science and biological imaging.

The electronic absorption and emission properties of this compound derivatives are typically investigated using UV-Vis and fluorescence spectroscopy. mdpi.com The absorption spectra reveal the wavelengths of light that the molecule absorbs, which correspond to electronic transitions between different energy levels. scielo.br For example, the UV-Vis spectra of 2-(3-(2-alkyl-6,8-dibromo-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)propyl)-6,8-dibromoquinazolin-4(3H)-ones in DMSO show multiple absorption bands in the ultraviolet region. mdpi.com

Photoluminescence (fluorescence) spectra show the wavelengths of light emitted by the molecule after it has been excited by absorbing light. scielo.br The difference between the absorption and emission maxima is known as the Stokes shift. mdpi.com Some dibromoquinoline derivatives have been found to be only weakly emissive. mdpi.com For instance, 8-benzyloxy-5,7-dibromoquinoline is hardly emissive in trifluoroacetic acid, which has been attributed to the S1 state being a π–σ* excited state where the LUMO is localized on the C-Br bonds. mdpi.com

The photophysical properties can be highly dependent on the solvent environment. researchgate.net

Derivative ClassAbsorption Maxima (λ_max, nm)Emission Maxima (λ_em, nm)Solvent
4,6,8-Triphenylquinoline-3-carbaldehydes nih.gov~350-380~410-430Chloroform
Erbium dibromo-quinoline (thin film) researchgate.net4051535-
Oligomer with quinoline and fluorene (B118485) units scielo.br245, 314419Solution

The introduction of electron-donating or electron-withdrawing substituents onto the quinoline ring can significantly influence its photophysical properties through a phenomenon known as Intramolecular Charge Transfer (ICT). mdpi.commdpi.com In a donor-π-acceptor system, excitation with light can cause an electron to move from the electron-rich donor portion of the molecule to the electron-deficient acceptor portion. mdpi.com The quinoline moiety itself often acts as an electron acceptor due to the electronegativity of the nitrogen atom. mdpi.comresearchgate.net

The nature and position of substituents can modulate the energy of the ICT state, leading to changes in the absorption and emission wavelengths. researchgate.net For example, in a series of 4,6,8-triarylquinoline-3-carbaldehydes, the presence of electron-donating groups like methoxy (B1213986) groups led to increased π-electron delocalization into the quinoline ring, resulting in enhanced emission maxima. researchgate.net Conversely, less pronounced ICT was observed for derivatives with phenyl groups, which are less effective at donating electrons. researchgate.net The study of these substituent effects is crucial for designing novel fluorophores with tailored photophysical properties for specific applications. mdpi.comnih.gov

Quantum-Chemical Calculations for Electronic Properties

Quantum-chemical calculations are instrumental in predicting the molecular and electronic properties of heterocyclic compounds, offering insights into their reactivity, stability, and potential applications. While detailed computational studies focusing specifically on this compound are not extensively reported in publicly available literature, the electronic characteristics can be inferred from theoretical investigations of related bromoquinoline and halogenated quinoline derivatives.

Computational methods, particularly Density Functional Theory (DFT), are standard for analyzing the electronic structure of such molecules. researchgate.netvulcanchem.com Functionals like B3LYP combined with basis sets such as 6-31G(d) or 6-311G(d,p) are commonly employed to optimize molecular geometries and calculate key electronic parameters. cncb.ac.cnmdpi.com These calculations provide valuable data on Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—as well as on the distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps. vulcanchem.comnih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (Egap) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally corresponds to higher reactivity. mdpi.comresearchgate.net

For halogenated quinolines, the presence and position of bromine atoms significantly influence the electronic properties. The bromine atoms act as electron-withdrawing groups, which can modulate the electron density across the quinoline scaffold. In some dibromoquinoline derivatives, calculations have suggested that the LUMO can be localized at the carbon-bromine (C-Br) bonds. The introduction of bromine atoms is also known to induce localized positive charges on adjacent carbon atoms, increasing their electrophilicity.

Investigations into various quinoline derivatives provide representative data for understanding the electronic landscape. For instance, DFT studies on quinoline-carbazole compounds and other halogenated quinolines have determined their HOMO-LUMO energies and energy gaps, providing a framework for predicting the properties of related structures. mdpi.comacs.org

Below is a table of representative electronic properties calculated for related quinoline compounds, which illustrates the typical values obtained through DFT methods.

CompoundMethodologyEHOMO (eV)ELUMO (eV)Energy Gap (Egap) (eV)Reference
(E)-N-(4-bromophenyl)-1-(2,6-dichlorophenyl)methanimineDFT--2.81 researchgate.net
(E)-4-(((4-bromophenyl)imino)methyl)phenolDFT--3.02 researchgate.net
2-(Carbazol-9-yl)-4-(4-nitrophenyl)quinoline (Q3)B3LYP/6-311G(d,p)-5.593-1.8153.778 mdpi.com
2-(Carbazol-9-yl)-4-(4-cyanophenyl)quinoline (Q4)B3LYP/6-311G(d,p)-5.546-1.7683.778 mdpi.com
2-(Carbazol-9-yl)-4-phenylquinoline (Q5)B3LYP/6-311G(d,p)-5.540-1.7653.775 mdpi.com

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Routes for Sustainable Production

The pursuit of environmentally benign and efficient chemical processes has driven the exploration of novel synthetic routes for quinoline (B57606) derivatives, moving away from traditional methods that often involve harsh conditions and hazardous reagents. acs.orgbenthamdirect.com

Current Synthetic Landscape: Traditional methods for synthesizing quinolines, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, often require strong acids, high temperatures, and result in significant waste. ijpsjournal.comwikipedia.org The synthesis of halogenated quinolines, including 3,4-dibromoquinoline, can involve multi-step processes with the use of reagents like bromine, N-bromosuccinimide, and phosphorus oxychloride under controlled, and sometimes cryogenic, conditions. vulcanchem.com

Emerging Sustainable Strategies: Green chemistry principles are being increasingly applied to quinoline synthesis to minimize environmental impact and improve efficiency. benthamdirect.comresearchgate.netrsc.org Key areas of innovation include:

Catalysis: The use of nanocatalysts, organocatalysts, and transition-metal catalysts (such as iron and copper) offers advantages like higher yields, milder reaction conditions, and the potential for catalyst recycling. acs.orgrsc.org Formic acid has also been investigated as an environmentally friendly catalyst. ijpsjournal.com

Alternative Energy Sources: Microwave and ultrasonic irradiation are being employed to accelerate reaction times and reduce energy consumption. benthamdirect.comijpsjournal.com

Green Solvents: The use of water, ethanol, and other environmentally friendly solvents is being explored to replace hazardous organic solvents. benthamdirect.comresearchgate.net

Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach to constructing complex quinoline derivatives in a single step, improving atom economy and reducing waste. nih.gov

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Quinolines

FeatureTraditional SynthesisGreen Synthesis
Catalysts Often requires stoichiometric strong acids/bases.Utilizes recyclable nanocatalysts, organocatalysts, and transition metals. acs.orgrsc.org
Solvents Frequently uses hazardous organic solvents.Employs water, ethanol, or solvent-free conditions. benthamdirect.comresearchgate.net
Energy Typically requires high temperatures and long reaction times.Can be accelerated by microwave or ultrasonic irradiation. benthamdirect.comijpsjournal.com
Efficiency Often involves multiple steps with lower atom economy.Multicomponent reactions allow for single-step synthesis with high atom economy. nih.gov
Byproducts Can generate significant amounts of hazardous waste.Designed to minimize waste and byproducts. researchgate.net

Development of New Derivatization Strategies for Enhanced Bioactivity

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline core. benthamdirect.comresearchgate.net The bromine atoms in this compound serve as versatile handles for introducing a wide range of functional groups through various chemical reactions, allowing for the systematic exploration of structure-activity relationships (SAR).

Key Derivatization Reactions:

Cross-Coupling Reactions: The bromine atoms on the this compound ring are amenable to substitution via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl and other carbon-based substituents. researchgate.net

Nucleophilic Substitution: The bromine atoms can be displaced by various nucleophiles to introduce groups containing oxygen, nitrogen, and sulfur.

Magnesiation: Regioselective magnesiation of polybrominated quinolines allows for the introduction of functional groups at specific positions. acs.org For instance, the reaction of this compound with a Grignard reagent can lead to a C3-magnesiated intermediate, which can then be reacted with various electrophiles. acs.org

Strategies for Enhancing Bioactivity:

Hybridization: The bioactivity of quinoline derivatives can be significantly improved by hybridization with other heterocyclic scaffolds like furan, pyrazole, indole, and thiadiazole. researchgate.net

Introduction of Functional Groups: The addition of electron-donating groups (e.g., -CH3, -OCH3, -OH) and electron-withdrawing groups (e.g., -Cl, -F, -NO2, -CF3) can modulate the electronic properties, lipophilicity, and receptor-binding affinities of the molecule. researchgate.net

Side Chain Modification: For applications such as antimalarial drugs, modifying side chains can help reduce the calculated log P (ClogP) and enhance aqueous solubility, which is crucial for drug administration. acs.org

Further In Vitro and In Vivo Efficacy and Safety Assessments

While the derivatization of the quinoline scaffold has produced numerous compounds with promising biological activities, rigorous preclinical evaluation is essential to determine their therapeutic potential. rsc.org This involves a combination of in vitro (cell-based) and in vivo (animal model) studies to assess both efficacy and safety.

In Vitro Assessments:

Antimicrobial and Anticancer Screening: Derivatives of bromoquinolines have been evaluated for their in vitro activity against various cancer cell lines (such as C6, HeLa, and HT29) and microbial pathogens. researchgate.netresearchgate.net For example, a dibromoquinoline compound, referred to as 4b, demonstrated potent, broad-spectrum antifungal activity against clinically relevant species of Candida, Cryptococcus, and Aspergillus. nih.govacs.orgnih.gov

Mechanism of Action Studies: Investigating the molecular targets and pathways is crucial. For instance, some quinoline derivatives have been shown to induce apoptosis in cancer cells and inhibit topoisomerase I, a key enzyme in DNA replication. researchgate.net The antifungal dibromoquinoline 4b is believed to exert its effect by targeting metal ion homeostasis. acs.orgnih.gov

Drug-Resistant Strains: A critical aspect of antimicrobial drug development is testing new compounds against drug-resistant strains. mdpi.com The dibromoquinoline 4b maintained its potent activity against fluconazole-resistant strains of C. albicans. nih.gov

In Vivo Efficacy and Safety:

Animal Models of Disease: Promising compounds from in vitro studies are advanced to in vivo models. For example, the antifungal efficacy of dibromoquinoline 4b was validated in a C. elegans model of C. albicans infection, where it enhanced the survival of the infected worms. acs.orgnih.gov

Toxicity Studies: Early assessment of toxicity is critical. The C. elegans model can also provide initial insights into potential metabolism issues, as these worms express cytochrome P450 enzymes homologous to those in mammals. nih.gov Further studies in rodent models are necessary to establish a comprehensive safety profile.

Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is essential for its development as a drug.

Table 2: Preclinical Evaluation of a Dibromoquinoline Antifungal Compound (4b)

Assay TypeOrganism(s)Key Findings
In Vitro Antifungal Activity Candida spp., Cryptococcus spp., Aspergillus spp.Potent and broad-spectrum antifungal activity, with MIC values as low as 0.5 µg/mL. nih.govacs.orgnih.gov
Activity against Resistant Strains Fluconazole-resistant C. albicansMaintained potent activity against resistant strains. nih.gov
Mechanism of Action Yeast deletion strainsTargets metal ion homeostasis. acs.orgnih.gov
In Vivo Efficacy C. elegans infected with C. albicansEnhanced survival of infected worms. acs.orgnih.gov

Investigation of Additional Therapeutic Applications Beyond Current Scope

The versatility of the quinoline scaffold suggests that its derivatives, including those derived from this compound, may have therapeutic potential beyond their currently explored applications. researchgate.netnih.gov The core structure is present in drugs with a wide range of activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory effects. acs.orgrsc.org

Potential New Therapeutic Areas:

Antiviral Agents: Quinoline derivatives have shown promise as antiviral agents. For example, 8-(Bromoacetyl)quinoline has demonstrated significant activity against influenza viruses.

Neurodegenerative Diseases: Given the role of quinoline-based compounds in targeting various biological pathways, their potential in treating neurodegenerative diseases like Alzheimer's is an area for future research. acs.org

Anti-inflammatory Agents: The anti-inflammatory properties of some quinoline derivatives suggest their potential for treating a variety of inflammatory conditions. acs.org

The process of "drug repurposing," where existing drugs or well-studied compounds are investigated for new therapeutic uses, could be a fruitful strategy for quinoline derivatives. acs.org

Application in Materials Science for Functional Materials

Beyond their medicinal applications, quinoline derivatives are of growing interest in the field of materials science. researchgate.netmdpi.com Their unique electronic and photophysical properties make them suitable for a variety of advanced applications.

Potential Applications in Materials Science:

Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the quinoline core makes compounds like 2,4-dibromoquinoline-3-carboxaldehyde (B13761522) candidates for use in organic semiconductors and OLEDs. vulcanchem.com

Fluorescent Probes: Quinoline-based compounds can serve as the core for fluorescent probes used in the detection of various analytes. mdpi.com

Dyes and Pigments: Quinolines are used in the manufacture of cyanine (B1664457) and other dyes. wikipedia.orgchemscene.com

Corrosion Inhibitors: Quinolinium compounds can act as effective corrosion inhibitors. wikipedia.org

The ability to tune the optoelectronic properties of quinoline derivatives by introducing different functional groups, a process facilitated by intermediates like this compound, is a key driver of their potential in developing novel functional materials. researchgate.netvulcanchem.com

Q & A

Q. What are the established synthetic methodologies for 3,4-dibromoquinoline, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : this compound is typically synthesized via bromination of quinoline precursors. A common approach involves using brominating agents like PBr₃ or NBS (N-bromosuccinimide) under controlled conditions. For example, Ökten et al. (2010) reported the dehydrogenation of 6,8-diBr-tetrahydroquinoline using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in benzene under argon, followed by purification via column chromatography (EtOAc/hexane) . Key optimization parameters include temperature (e.g., reflux at 353 K), solvent choice (dry benzene to avoid side reactions), and stoichiometric ratios of reagents. Reproducibility hinges on rigorous exclusion of moisture and oxygen.

Q. How can spectroscopic techniques (NMR, IR, MS) and crystallography be applied to characterize this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR can confirm substitution patterns. For this compound, the deshielding effect of bromine atoms results in distinct chemical shifts for adjacent protons (e.g., H-2 and H-5 in quinoline).
  • X-ray crystallography : As demonstrated in 6,8-dibromoquinoline, bond lengths (C-Br ≈ 1.89–1.91 Å) and torsion angles (e.g., Br–C–C–Br dihedral angles near 180°) validate stereoelectronic effects. π-π stacking interactions (e.g., 3.634 Å between quinoline rings) stabilize the crystal lattice .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 286.95 for C₉H₅Br₂N) and isotopic patterns (²⁷⁹Br/⁸¹Br) confirm molecular weight and purity .

Q. What are the key challenges in achieving regioselective functionalization of this compound, and how can they be addressed?

  • Methodological Answer : The proximity of bromine substituents at positions 3 and 4 creates steric and electronic competition. Knochel et al. (2018) demonstrated that using bulky organometallic reagents (e.g., Mes₂Mg·LiBr·TMEDA) selectively targets the 3-position due to reduced steric hindrance, leaving the 4-bromo group intact . Kinetic vs. thermodynamic control (e.g., low-temperature lithiation) and directing groups (e.g., pyridine nitrogen) further enhance selectivity.

Advanced Research Questions

Q. How does this compound disrupt metal ion homeostasis in fungal pathogens, and what experimental models validate this mechanism?

  • Methodological Answer : Studies by Mohammad et al. (2018) revealed that this compound derivatives chelate essential metal ions (e.g., Zn²⁺, Fe³⁺), impairing metalloenzyme function in Candida albicans. Key assays include:
  • Metal depletion assays : Growth inhibition in metal-deficient media.
  • ICP-MS : Quantify intracellular metal ion depletion.
  • Transcriptomics : Upregulation of metal transporter genes (e.g., ZRT1) confirms stress response .

Q. What strategies resolve contradictions in reactivity data between 3-bromo and 4-bromo substituents during cross-coupling reactions?

  • Methodological Answer : Discrepancies arise from differences in C-Br bond polarization (C-3 is more electron-deficient due to quinoline’s π-system). To reconcile
  • DFT calculations : Compare activation energies for oxidative addition at C-3 vs. C-4.
  • Competition experiments : React equimolar 3-Br and 4-Br analogues under identical Suzuki-Miyaura conditions; analyze product ratios via HPLC .

Q. How can computational tools (e.g., molecular docking, QSAR) predict the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Molecular docking : Simulate binding to target proteins (e.g., fungal CYP51). Use AutoDock Vina with Lamarckian GA; validate with IC₅₀ correlations.
  • QSAR : Derive regression models using descriptors like logP, HOMO-LUMO gaps, and Hammett σ constants. Training sets should include structurally diverse dibromoquinolines with published MIC data .

Q. What crystallographic evidence explains the stability of this compound derivatives under physiological conditions?

  • Methodological Answer : X-ray structures reveal intramolecular halogen bonding (e.g., Br···N interactions) and hydrophobic packing, which reduce hydrolysis susceptibility. For instance, π-π stacking in 6,8-dibromoquinoline (centroid distance 3.634 Å) enhances thermal stability . Accelerated stability testing (40°C/75% RH for 6 months) coupled with XRD phase analysis can further validate degradation pathways.

Methodological Considerations

  • Data Contradictions : Always cross-validate findings using orthogonal techniques (e.g., NMR + X-ray) and report confidence intervals for kinetic/thermodynamic parameters .
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., brominated compounds) and biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.